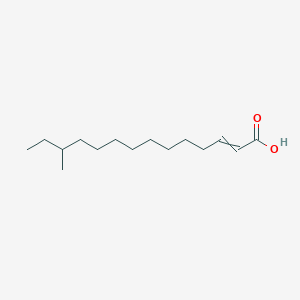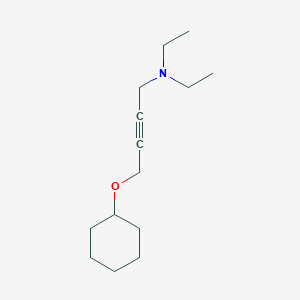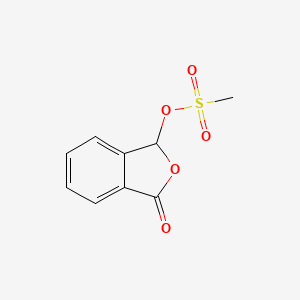![molecular formula C14H20 B14407327 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-37-9](/img/structure/B14407327.png)
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyldispiro[225~6~2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure, which includes two spirocyclic systems connected through a central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic systems through cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the spiro centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or alkenes.
科学研究应用
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is unique due to its dispiro structure, which imparts specific chemical and physical properties not found in simpler dienes. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
87482-37-9 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
2-methyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C14H20/c1-12-11-14(12)9-7-13(8-10-14)5-3-2-4-6-13/h7-10,12H,2-6,11H2,1H3 |
InChI 键 |
HSLJWGCOGISDRD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC12C=CC3(CCCCC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
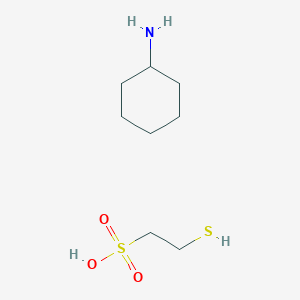

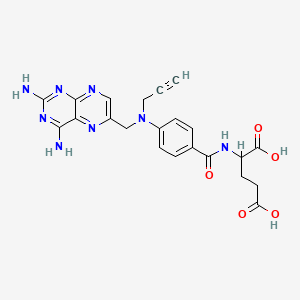
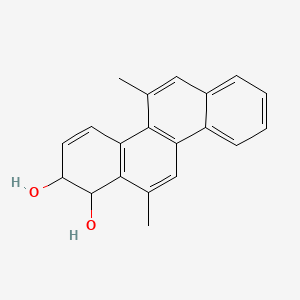

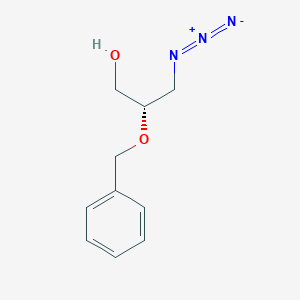
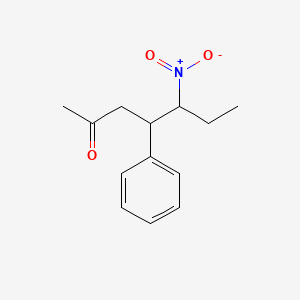
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
